4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions at the 4 and 6 positions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with additional phenyl rings substituted at the 4 and 6 positions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives, offering insights into their crystal structures and biological activities. For instance, Lu Jiu-fu et al. (2015) synthesized a chloro-dimethylphenyl derivative, demonstrating its moderate anticancer activity through crystal structure analysis (Lu Jiu-fu et al., 2015). This underscores the potential of such compounds in medicinal chemistry and drug design.
Applications in Fluorescent Probes
Juan C Castillo et al. (2018) highlighted the utility of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. These compounds exhibited strong fluorescence intensity, suggesting their application as fluorescent probes for biological and environmental detection (Juan C Castillo et al., 2018).
Optoelectronic Applications
The research by Jung-Tsu Wu et al. (2019) on triarylamine derivatives with dimethylamino substituents for optoelectronic devices indicates the relevance of pyrazolo[3,4-d]pyrimidine derivatives in developing materials with high coloration efficiency and electrochemical stability, suitable for electrochromic and electrofluorochromic devices (Jung-Tsu Wu et al., 2019).
Corrosion Inhibition
Research into pyrazolo-pyridine derivatives by P. Dohare et al. (2018) explored their effectiveness as corrosion inhibitors for industrial applications. This study highlights the synthesis of these compounds through ultrasound-mediated reactions, showcasing their potential in protecting metals against corrosion in acidic mediums (P. Dohare et al., 2018).
Advanced Material Development
The synthesis of novel polyimides containing pyridine and other functional groups has been a focus of several studies, aiming at developing materials with excellent thermal stability, solubility, and mechanical properties for advanced technological applications. For example, Mingfu Huang et al. (2012) and S. Yan et al. (2011) have contributed to this area by developing polyimides with high solubility and good thermal properties, suitable for high-performance polymers (Mingfu Huang et al., 2012); (S. Yan et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLMPVVAMDYIDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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